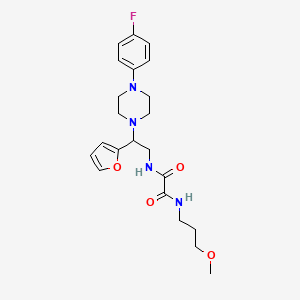![molecular formula C16H19Cl2N3O B2491737 N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide CAS No. 1147496-61-4](/img/structure/B2491737.png)
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which has been implicated in a variety of physiological and pathological processes. The purpose of
作用機序
CPCA acts as a competitive inhibitor of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide, binding to the enzyme's active site and preventing it from phosphorylating its target proteins. This inhibition leads to a reduction in downstream signaling pathways, which can have a range of physiological and pathological effects depending on the specific N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform and cellular context.
生化学的および生理学的効果
CPCA has been shown to have a range of biochemical and physiological effects, depending on the specific N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform and cellular context. In cancer cells, CPCA has been shown to inhibit cell proliferation and induce apoptosis, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in cancer cell survival. In diabetic animal models, CPCA has been shown to improve glucose tolerance and insulin sensitivity, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in insulin signaling pathways. In cardiovascular disease models, CPCA has been shown to reduce inflammation and improve cardiac function, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in cardiovascular disease pathogenesis.
実験室実験の利点と制限
CPCA has several advantages for lab experiments, including its high purity and potency as a N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide inhibitor. However, it also has several limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for CPCA research, including the development of more selective N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide inhibitors, the investigation of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform-specific effects, and the exploration of CPCA as a therapeutic agent for various diseases. Additionally, there is a need for further investigation into the potential off-target effects of CPCA and the development of more precise dosing strategies to avoid toxicity.
Conclusion
In conclusion, CPCA is a valuable tool for scientific research, with its potent inhibition of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide making it a valuable tool for investigating the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in various physiological and pathological processes. While there are limitations to its use, careful dosing and further research into its potential off-target effects may help to overcome these limitations and further advance our understanding of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide signaling pathways.
合成法
CPCA can be synthesized using a multistep process that involves the reaction of 3,5-dichloroaniline with cycloheptanone, followed by the addition of acetic anhydride and cyanide ion. The resulting product is then hydrolyzed to yield CPCA. This synthesis method has been optimized to produce high yields of pure CPCA, making it a valuable tool for scientific research.
科学的研究の応用
CPCA has been used extensively in scientific research to investigate the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in various physiological and pathological processes. N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide is a key regulator of cell signaling pathways, and its dysregulation has been implicated in a range of diseases, including cancer, diabetes, and cardiovascular disease. CPCA has been shown to inhibit N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide activity in vitro and in vivo, making it a valuable tool for investigating the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in these diseases.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,5-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c17-12-7-13(18)9-14(8-12)20-10-15(22)21-16(11-19)5-3-1-2-4-6-16/h7-9,20H,1-6,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRKRUVGYHNUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

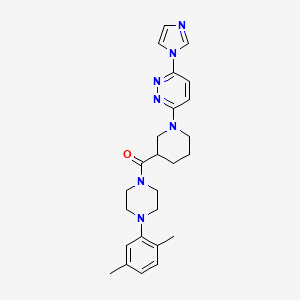
![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)
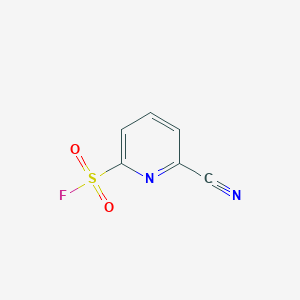
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)
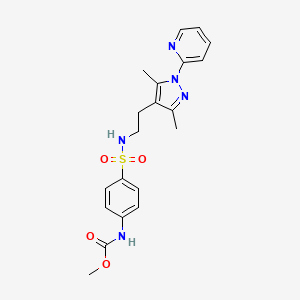
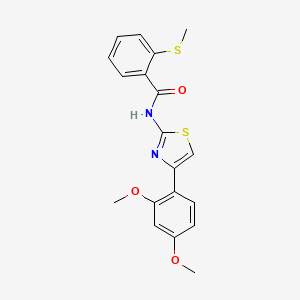
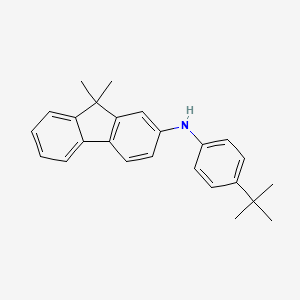
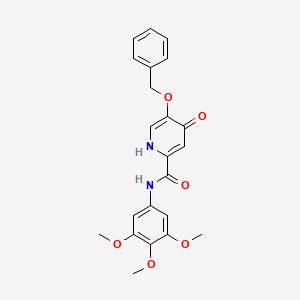
![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)
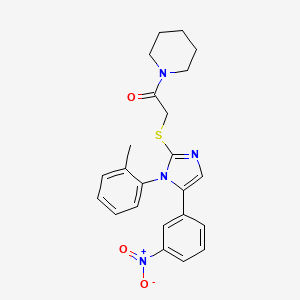
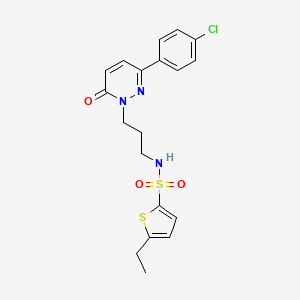
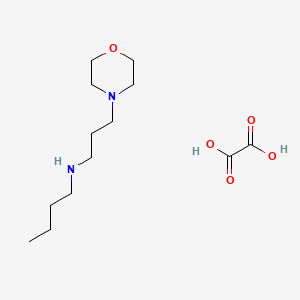
![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
